![molecular formula C16H17ClN2O2 B1385125 N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide CAS No. 1020055-62-2](/img/structure/B1385125.png)
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide, also known as ACIPB, is an organic compound with a variety of applications in the scientific research field. ACIPB is a derivative of benzoic acid and is a white crystalline solid. It has a molecular weight of 325.94 g/mol and a melting point of 114-117°C. ACIPB is soluble in water and ethanol and is used in a variety of scientific research applications.
Scientific Research Applications
Dopamine Receptor Affinity
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide derivatives have been studied for their affinity to dopamine receptors. A study on the structural modifications of a high-affinity and selective dopamine D(4) receptor ligand indicated that changes in the amide bond and intermediate alkyl chain affected the dopamine D(4) receptor affinity. Semirigid analogues were also created, showing affinity values in the same range as their opened counterparts, providing insights into the structural elements critical for receptor interaction (Perrone et al., 2000).
Chemokine Receptor Antagonism
The compound N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, possessing benzamide functionality, was identified as a potent C-C chemokine receptor 1 (CCR1) antagonist. The compound underwent tritium/hydrogen exchange, and the labeling pattern was studied, indicating multiple labeled species. This provides insights into the chemical behavior and potential labeling strategies for this class of compounds (Hong et al., 2015).
Human Adenovirus Inhibition
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide analogues have been discovered as potent inhibitors of human adenovirus (HAdV), addressing an unmet medical need for therapy in immunocompromised patients and individuals with community-acquired pneumonia. These compounds showed increased selectivity indexes and sub-micromolar to low micromolar potency against HAdV. Preliminary mechanistic studies suggested that these compounds target the HAdV DNA replication process or suppress later steps of the HAdV life cycle (Xu et al., 2020).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)9-12/h3-10H,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDUMSWYSKSKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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